molecular formula C17H11NO5 B8761811 Phenyl 1-hydroxy-4-nitro-2-naphthoate CAS No. 65208-34-6

Phenyl 1-hydroxy-4-nitro-2-naphthoate

Cat. No. B8761811
M. Wt: 309.27 g/mol
InChI Key: DMPUGHYNLCGVPX-UHFFFAOYSA-N
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Patent
US04871655

Procedure details

12 ml of fuming nitric acid (d=1.5) was added dropwise to a solution of 53 g of 2-phenoxycarbonyl-1-naphthol dissolved in 200 ml of chloroform was added dropwise 12 cc of fuming nitric acid (d=1.5) at 10° C. to 30° C. After 30 minutes, the precipitated crystals were filtered, washed well with cooled chloroform to obtain the desired product at a yield of 62%. The product had m.p. of 157° C., and was confirmed by NMR, Mass spectra.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[O:5]([C:12]([C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]=1[OH:24])=[O:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(Cl)(Cl)Cl>[N+:1]([C:22]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([OH:24])=[C:14]([C:12]([O:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:13])[CH:23]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
53 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(=O)C1=C(C2=CC=CC=C2C=C1)O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
WASH
Type
WASH
Details
washed well with cooled chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C2=CC=CC=C12)O)C(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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